molecular formula C24H32INO6 B13843942 (R)-LaudanosineN-Carboxyethyl-d3Iodide

(R)-LaudanosineN-Carboxyethyl-d3Iodide

Cat. No.: B13843942
M. Wt: 560.4 g/mol
InChI Key: ZWWAVFFSSIFXKV-UDZWFLJXSA-N
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Description

®-LaudanosineN-Carboxyethyl-d3Iodide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of laudanosine, an alkaloid found in opium, and has been modified to include a carboxyethyl group and deuterium atoms, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-LaudanosineN-Carboxyethyl-d3Iodide typically involves multiple steps, starting from the natural alkaloid laudanosine. The process includes:

    Introduction of the Carboxyethyl Group: This step involves the reaction of laudanosine with a carboxyethylating agent under controlled conditions to introduce the carboxyethyl group.

    Deuterium Labeling: Deuterium atoms are introduced using deuterated reagents to replace specific hydrogen atoms in the molecule, enhancing its stability.

Industrial Production Methods

Industrial production of ®-LaudanosineN-Carboxyethyl-d3Iodide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

®-LaudanosineN-Carboxyethyl-d3Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Scientific Research Applications

®-LaudanosineN-Carboxyethyl-d3Iodide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways due to its unique structure and reactivity.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-LaudanosineN-Carboxyethyl-d3Iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The presence of the carboxyethyl group and deuterium atoms enhances its binding affinity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    Laudanosine: The parent compound, found in opium, with similar but less stable properties.

    N-Carboxyethyl Laudanosine: A derivative with a carboxyethyl group but without deuterium labeling.

    Deuterated Laudanosine: A version of laudanosine with deuterium atoms but lacking the carboxyethyl group.

Uniqueness

®-LaudanosineN-Carboxyethyl-d3Iodide stands out due to its combined features of carboxyethylation and deuterium labeling, which enhance its stability, reactivity, and binding affinity. These properties make it a unique and valuable compound for various scientific applications.

Properties

Molecular Formula

C24H32INO6

Molecular Weight

560.4 g/mol

IUPAC Name

3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoic acid;iodide

InChI

InChI=1S/C24H31NO6.HI/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3;/h6-7,13-15,19H,8-12H2,1-5H3;1H/t19-,25-;/m1./s1/i1D3;

InChI Key

ZWWAVFFSSIFXKV-UDZWFLJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)O.[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)O.[I-]

Origin of Product

United States

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